Cas no 55707-55-6 (Di(2-thiazolyl)methanone)

Di(2-thiazolyl)methanone structure
Di(2-thiazolyl)methanone structure
商品名:Di(2-thiazolyl)methanone
CAS番号:55707-55-6
MF:C7H4N2OS2
メガワット:196.2495
MDL:MFCD25964559
CID:1057499
PubChem ID:13331906

Di(2-thiazolyl)methanone 化学的及び物理的性質

名前と識別子

    • Di(2-thiazolyl)methanone
    • Di-1,3-thiazol-2-ylmethanone
    • dithiazol-2-ylmethanone
    • (2-tetrahydropyranyl) ether
    • 2,2'-oxybis(tetrahydro-2h-pyran)
    • AC1L694R
    • AR-1D1795
    • bis tetrahydropyranyl ether
    • bis(tetrahydropyranyl) ether
    • bis-tetrahydropyran-2-yl ether
    • Bis-tetrahydropyran-2-yl-aether
    • bis-tetrahydrothiopyran-4-ylidene-hydrazine
    • bis-thiazol-2-yl-methanone
    • CTK5D3300
    • SureCN30805
    • Tetrahydro-4H-pyran-2-yl-ether
    • tetrahydro-4H-thiopyran-4-on azin
    • Thiacyclohexan-4-on-azin
    • Methanone, bis(2-thiazolyl)-
    • thiazolyl ketone
    • 2,2'-Carbonylbis(thiazole)
    • C7H4N2OS2
    • di(1,3-thiazol-2-yl) ketone
    • bis(1,3-thiazol-2-yl)methanone
    • 6586AJ
    • FCH2416072
    • SY024917
    • AK187593
    • CS-0155517
    • SCHEMBL175249
    • DA-04900
    • 55707-55-6
    • 2-(1,3-THIAZOLE-2-CARBONYL)-1,3-THIAZOLE
    • AS-32045
    • AKOS025404399
    • di(thiazol-2-yl)methanone
    • A870118
    • MFCD25964559
    • MDL: MFCD25964559
    • インチ: 1S/C7H4N2OS2/c10-5(6-8-1-3-11-6)7-9-2-4-12-7/h1-4H
    • InChIKey: JNWGVJCGMNPJHV-UHFFFAOYSA-N
    • ほほえんだ: S1C([H])=C([H])N=C1C(C1=NC([H])=C([H])S1)=O

計算された属性

  • せいみつぶんしりょう: 195.97662
  • どういたいしつりょう: 195.97650510g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 99.3
  • 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

  • PSA: 42.85

Di(2-thiazolyl)methanone セキュリティ情報

Di(2-thiazolyl)methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM321667-1g
di(thiazol-2-yl)methanone
55707-55-6 95%
1g
$93 2022-12-28
abcr
AB451505-5 g
Di(2-thiazolyl)methanone; .
55707-55-6
5g
€334.80 2023-04-22
TRC
D493853-100mg
Di(2-thiazolyl)methanone
55707-55-6
100mg
$ 65.00 2022-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AZ051-200mg
Di(2-thiazolyl)methanone
55707-55-6 95+%
200mg
213.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AZ051-50mg
Di(2-thiazolyl)methanone
55707-55-6 95+%
50mg
105.0CNY 2021-07-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1226157-1g
Di(2-thiazolyl)methanone
55707-55-6 95%
1g
¥453.00 2024-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AZ051-250mg
Di(2-thiazolyl)methanone
55707-55-6 95+%
250mg
368CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AZ051-1g
Di(2-thiazolyl)methanone
55707-55-6 95+%
1g
746.0CNY 2021-07-14
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D851656-1g
Di(2-thiazolyl)methanone
55707-55-6 ≥97%
1g
592.20 2021-05-17
abcr
AB451505-5g
Di(2-thiazolyl)methanone; .
55707-55-6
5g
€343.50 2025-03-19

Di(2-thiazolyl)methanone 関連文献

Di(2-thiazolyl)methanoneに関する追加情報

Recent Advances in the Study of Di(2-thiazolyl)methanone (CAS: 55707-55-6) and Its Applications in Chemical Biology and Pharmaceutical Research

Di(2-thiazolyl)methanone (CAS: 55707-55-6) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its thiazole rings, has been explored for its unique chemical properties and biological activities. Recent studies have focused on its synthesis, structural modifications, and potential therapeutic applications, making it a promising candidate for drug development and other biomedical applications.

The synthesis of Di(2-thiazolyl)methanone has been optimized to improve yield and purity, with recent methodologies emphasizing green chemistry principles. Researchers have employed catalytic systems and solvent-free conditions to enhance the efficiency of the synthesis process. These advancements not only reduce environmental impact but also make the compound more accessible for large-scale production and further studies.

In terms of biological activity, Di(2-thiazolyl)methanone has demonstrated notable antimicrobial and anti-inflammatory properties. Recent in vitro studies have shown that this compound exhibits inhibitory effects against a range of bacterial and fungal pathogens, including multidrug-resistant strains. Additionally, its anti-inflammatory activity has been linked to the modulation of key signaling pathways, such as NF-κB, suggesting potential applications in treating inflammatory diseases.

Another area of interest is the compound's potential as a scaffold for drug design. Its unique structure allows for various functional group modifications, enabling the development of derivatives with enhanced bioactivity and selectivity. Recent computational and experimental studies have identified several promising derivatives that exhibit improved pharmacokinetic properties and reduced toxicity profiles. These findings highlight the versatility of Di(2-thiazolyl)methanone in medicinal chemistry.

Furthermore, Di(2-thiazolyl)methanone has been investigated for its role in chemical biology, particularly in the development of probes for studying biological systems. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding molecular mechanisms and identifying new therapeutic targets. Recent research has utilized this compound in fluorescence-based assays and protein labeling techniques, demonstrating its utility in advancing our knowledge of cellular processes.

Despite these promising developments, challenges remain in the clinical translation of Di(2-thiazolyl)methanone-based therapies. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical and clinical studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and fully realize the therapeutic potential of this compound.

In conclusion, Di(2-thiazolyl)methanone (CAS: 55707-55-6) represents a versatile and promising compound in the fields of chemical biology and pharmaceutical research. Recent advancements in its synthesis, biological evaluation, and application as a drug scaffold underscore its potential for addressing unmet medical needs. Continued research and development efforts will be crucial to unlocking its full potential and bringing innovative therapies to the market.

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